Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate
CAS No.:
Cat. No.: VC16697800
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O3 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3 |
| Standard InChI Key | YCIOVYFMXJLECW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name of the compound, ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate, reflects its structural components: a tert-butyl substituent on the oxazole ring’s 2-position, an amino group at the 5-position, and an ethyl ester at the 4-position. The canonical SMILES representation and InChIKey provide unambiguous identifiers for its stereochemistry and functional groups.
Crystallographic studies of analogous oxazole derivatives reveal planar ring systems with bond angles and lengths consistent with aromatic heterocycles. The tert-butyl group introduces significant steric bulk, which influences reactivity by shielding the oxazole ring from electrophilic attacks.
Physicochemical Properties
Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water due to its hydrophobic tert-butyl group. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 212.25 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 (lipophilic) |
The amino group’s basicity () and the ester’s hydrolytic stability under neutral conditions make it suitable for further functionalization.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols for ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate are scarce in public literature, analogous oxazole derivatives are typically synthesized via cyclization of β-enamino ketones or through Hantzsch-type reactions . For example, β-enamino keto esters react with hydroxylamine hydrochloride under reflux to form 1,2-oxazole-4-carboxylates . Adapting these methods, the tert-butyl group could be introduced via alkylation of a precursor oxazole intermediate.
A hypothetical synthesis might involve:
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Cyclocondensation: Reacting ethyl 3-(tert-butylamino)prop-2-enoate with a nitrile oxide to form the oxazole ring.
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Amination: Introducing the amino group via nucleophilic substitution or catalytic amination.
Optimization Strategies
Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, as demonstrated in the synthesis of ethyl 5-bromo-2-methyloxazole-4-carboxylate. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or 1,4-dioxane), and catalyst use (e.g., palladium for cross-coupling reactions) .
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by three functional groups:
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Amino Group: Participates in acylation, alkylation, and Schiff base formation. For instance, reaction with Boc anhydride () would protect the amine, as seen in related compounds .
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Ester Group: Undergoes hydrolysis to carboxylic acids or transesterification with alcohols.
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Oxazole Ring: Susceptible to electrophilic substitution at the 4-position, though steric hindrance from the tert-butyl group limits reactivity at the 2-position.
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Development
Oxazole derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The amino and ester groups in ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate provide handles for structure-activity relationship (SAR) studies. For example, replacing the tert-butyl group with phenyl (as in Ethyl 5-amino-2-phenyloxazole-4-carboxylate) alters binding affinity to target enzymes.
Materials Science
The tert-butyl group enhances thermal stability, making the compound a candidate for high-performance polymers. Its rigid oxazole core could serve as a building block in liquid crystals or organic semiconductors.
Comparative Analysis with Related Oxazole Derivatives
| Parameter | Ethyl 5-Amino-2-(tert-Butyl)Oxazole-4-Carboxylate | Ethyl 5-Amino-2-PhenylOxazole-4-Carboxylate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.25 g/mol | 232.24 g/mol |
| Key Substituent | tert-Butyl | Phenyl |
| LogP | 1.2–1.5 | 2.0–2.3 |
The tert-butyl derivative’s lower LogP suggests improved aqueous solubility compared to its phenyl counterpart, advantageous in drug design.
Future Research Directions
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Synthetic Methodologies: Developing one-pot syntheses or green chemistry approaches.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Materials Applications: Testing thermal stability in polymer composites.
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